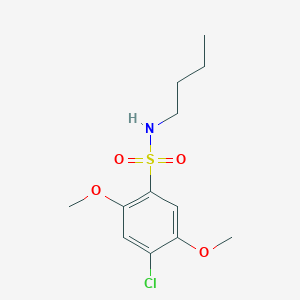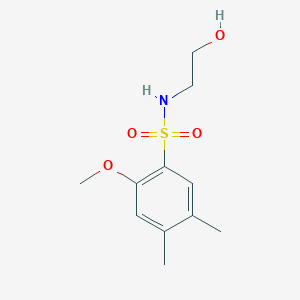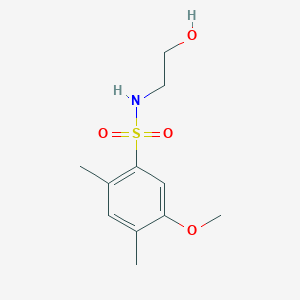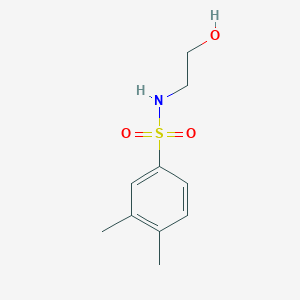
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide, also known as HEDDMS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. HEDDMS has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is not fully understood. It is believed that N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation in animal models of liver and kidney injury. N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has also been shown to reduce the levels of serum alanine aminotransferase and aspartate aminotransferase, two markers of liver injury. In addition, N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been shown to reduce the levels of serum creatinine and blood urea nitrogen, two markers of kidney injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is also stable under normal laboratory conditions. However, there are some limitations to the use of N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide in lab experiments. N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide. One area of research is the development of N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide analogues with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential of N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide as a therapeutic agent for other inflammatory diseases, such as multiple sclerosis and psoriasis. Finally, the mechanisms underlying the protective effects of N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide on the liver and kidney need to be further elucidated.
Conclusion
In conclusion, N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of various inflammatory diseases. Its anti-inflammatory and analgesic properties, as well as its protective effects on the liver and kidney, make it an attractive candidate for further study. However, further research is needed to fully understand the mechanisms underlying its effects and to develop N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide analogues with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with sodium hydroxide to form the sodium salt of 3,4-dimethylbenzenesulfonic acid. The second step involves the reaction of the sodium salt of 3,4-dimethylbenzenesulfonic acid with ethylene oxide to form N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has also been shown to have a protective effect on the liver and kidney in animal models of liver and kidney injury.
Propriétés
Nom du produit |
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-4-10(7-9(8)2)15(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 |
Clé InChI |
XYEDMJXIZHLPEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




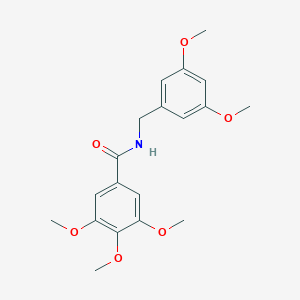
![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)


![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)

